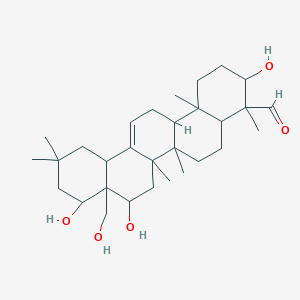

Camelliagenin B

Description

Properties

CAS No. |

14511-74-1 |

|---|---|

Molecular Formula |

C30H48O5 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3 |

InChI Key |

RJEBVLDZINEMCO-CUCCWGAISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C |

melting_point |

200-205°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Context of Camelliagenin B

Botanical Sources of Camelliagenin B

This compound, a naturally occurring triterpenoid (B12794562), is found within a specific group of plants belonging to the family Theaceae. Its presence has been identified in several species of the genus Camellia and Ternstroemia.

Camellia oleifera Abel. (Tea Oil Camellia)

Camellia oleifera, commonly known as the Tea Oil Camellia, is a significant botanical source of this compound. semanticscholar.orgnih.gov This species is cultivated extensively in southern China and other parts of East Asia, primarily for the production of tea seed oil from its seeds. wikipedia.orgwordpress.com The plant is a small evergreen tree or shrub. pfaf.org Beyond its economic importance for oil, various parts of C. oleifera, including the defatted seeds, are rich in a variety of phytochemicals, including saponins (B1172615) like this compound. ekosfop.or.krresearchgate.net

Camellia japonica L. (Common Camellia)

The Common Camellia, Camellia japonica, is another well-documented source of this compound. bibliotekanauki.plnih.govneist.res.in This species is widely recognized for its ornamental value, with numerous cultivars grown globally for their attractive flowers. wikipedia.orgtokyonaturalist.com Native to Japan and southern China, C. japonica has a long history of use in traditional medicine and for hair care, utilizing oil pressed from its seeds. wikipedia.orgtokyonaturalist.com Phytochemical investigations have confirmed the presence of this compound in various parts of this plant. scielo.brcolab.ws

Ternstroemia japonica

This compound has also been isolated from Ternstroemia japonica. bibliotekanauki.pl This evergreen tree, belonging to the same family as Camellias (Theaceae), is found in Korea, Japan, China, and the Philippines. acs.org Traditionally, its flowers, fruits, and leaves have been used in Chinese medicine. acs.org

Distribution within Plant Tissues and Organs

The concentration and presence of this compound can vary between different parts of the source plants.

Research has shown that this compound is notably present in the defatted seeds of Camellia oleifera. researchgate.net The seed cake, a byproduct of oil extraction, is a rich source of saponins, including camelliagenins. ekosfop.or.krekosfop.or.krnih.gov In Camellia japonica, this compound has been identified in both the leaves and the seeds . scielo.broup.comtandfonline.com Similarly, studies on Ternstroemia japonica have reported the presence of this compound in its leaves . jst.go.jp

Ethnobotanical Significance and Traditional Knowledge Associated with this compound Source Plants

The plants that produce this compound have a rich history of use in traditional practices, primarily in Asia.

Camellia oleifera has been cultivated for over 2,000 years, with its primary use being the production of high-quality cooking oil from its seeds. si.edu This oil is a staple in southern China. wordpress.com Beyond its culinary use, the oil has been traditionally used to treat stomach pain and burning sensations. ekosfop.or.krekosfop.or.kr The seed cake remaining after oil pressing is not discarded; it has been used as livestock feed, fertilizer, and even possesses insecticidal properties. pfaf.orgncsu.edu

Camellia japonica holds both cultural and medicinal significance, particularly in Japan where it is known as "tsubaki". tokyonaturalist.com The oil from its seeds, called tsubaki-abura, has been traditionally used for hair care and as a remedy for irritated skin due to its anti-inflammatory properties. wikipedia.orgtokyonaturalist.com In traditional Chinese medicine, parts of the C. japonica plant have been used to treat bleeding and inflammatory conditions. eatweeds.co.uk The leaves and flowers have been utilized in folk medicine for their astringent and hemostatic effects. eatweeds.co.uk The leaves can also be used as a substitute for tea, and the dried flowers are incorporated into traditional Japanese dishes. deepdale-trees.co.uk

Ternstroemia japonica is considered sacred in the Shinto religion in Japan. ncsu.edu In traditional Chinese medicine, the flowers, fruits, and leaves of this plant have been used to treat ailments such as chest pain and numbness. acs.org The roots, leaves, and stem have also been used in traditional remedies. journalcra.com

Phytochemical Profiling of Camellia Species and Quantitative Analysis of this compound Content

The genus Camellia is characterized by a diverse array of phytochemicals. Studies on Camellia oleifera have identified approximately 249 different compounds, including triterpenoid saponins, flavonoids, polyphenols, and lignans. ekosfop.or.kr The defatted seeds, or seed cake, are particularly rich in these bioactive compounds, with saponin (B1150181) content reported to be around 12.8%. ekosfop.or.kr

A study on the co-composting of C. oleifera shell and seed cake identified several saponin aglycones, including this compound (C₃₀H₄₈O₅). semanticscholar.orgnih.gov This research highlighted the presence of a group of related camelliagenins, such as camelliagenin A, C, and D, alongside their derivatives. semanticscholar.orgnih.gov

Similarly, phytochemical analyses of Camellia japonica have revealed a complex mixture of compounds. The leaves contain flavonoids and tannins, while the seeds are a source of oleanane-type saponins. scielo.brresearchgate.net The structures of camelliagenin A, B, and C were elucidated from C. japonica. colab.wsresearchgate.net

The following table summarizes the key phytochemicals found in the source plants of this compound:

| Plant Species | Key Phytochemicals | Reference |

| Camellia oleifera | Triterpenoid saponins (including this compound), flavonoids, polyphenols, polysaccharides, sterols, squalene | ekosfop.or.krekosfop.or.krresearchgate.net |

| Camellia japonica | Triterpenoid saponins (including this compound), flavonoids (quercetin, kaempferol), tannins | scielo.brresearchgate.net |

| Ternstroemia japonica | Triterpenes (oleanolic acid, primulagenin A, camelliagenin A), saponins, jacaranone (B1672724) derivatives | acs.org |

Isolation and Purification Methodologies for Camelliagenin B

Extraction Techniques from Biological Matrices

The initial step in isolating Camelliagenin B involves its extraction from plant material, typically the seeds or leaves of Camellia species. The choice of extraction method is crucial for maximizing yield and preserving the structural integrity of the target compound.

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique used to isolate saponins (B1172615) and their aglycones, such as this compound, from plant sources like the defatted seeds of Camellia oleifera. This method utilizes ultrasonic waves to accelerate cell wall disruption and enhance solvent penetration, often at lower temperatures, which helps protect thermosensitive compounds.

The process typically involves an acid hydrolysis step, where saponin (B1150181) glycosides are converted into their respective sapogenins (aglycones). For instance, a hydrochloric acid (HCl) aqueous solution combined with ultrasonic treatment can effectively hydrolyze the glycosidic bonds. This conversion renders the sapogenins, including this compound, insoluble in the acidic aqueous solution, causing them to precipitate. This insolubility allows for a straightforward separation by precipitation, yielding a purified sapogenin mixture.

Research has optimized the conditions for this technique to maximize the yield of saponins from C. oleifera seeds. wikipedia.org Optimal parameters were identified as follows:

| Parameter | Optimal Value |

| HCl Concentration | 1.6% |

| Water/Seed Ratio | 16 (mL/g) |

| Extraction Time | 89 minutes |

| Ultrasonic Power | 310 W |

This table presents optimized conditions for ultrasonic-assisted acid-base alternative extraction of saponins from C. oleifera seeds. wikipedia.org

This integrated approach is considered a cost-effective and efficient method for the industrial-scale recycling of bioresources like defatted camellia seeds. wikipedia.org

Methanol (B129727) is a widely employed and preferred solvent for the extraction and analysis of saponins from plant materials, including those from the Camellia genus. google.com Methanol-based protocols are effective due to methanol's ability to dissolve polar glycosides and moderately polar aglycones.

A common procedure involves the initial extraction of plant material, such as seed meal, with methanol or aqueous methanol. google.com The resulting crude extract contains a mixture of different saponin glycosides. This extract is often concentrated and then subjected to further processing. For example, a crude saponin extract can be dissolved in 80% methanol prior to chromatographic purification. In some protocols, the initial extraction is performed with ethanol (B145695), followed by partitioning with other solvents, but methanol is frequently used in subsequent purification steps. google.com

Acid hydrolysis is often incorporated into methanol-based protocols to obtain the sapogenin. A crude saponin-containing residue can be heated with an ethanolic or methanolic solution of an acid, such as 5% aqueous HCl, to cleave the sugar moieties. Following hydrolysis, the mixture is processed to isolate the resulting aglycones.

Ultrasonic-Assisted Acid-Base Alternative Extraction

Chromatographic Separation Strategies

Following initial extraction and hydrolysis, the crude sapogenin mixture containing this compound must be purified. This is achieved through various chromatographic techniques that separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Silica (B1680970) gel column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. fishersci.ca In the context of this compound isolation, it is used to fractionate the crude sapogenin extract. Silica gel, a polar stationary phase, retains polar compounds more strongly. fishersci.ca

In a typical application, a saponin extract derived from C. oleifera is loaded onto a silica gel column. The separation is then performed by eluting the column with a solvent system of increasing polarity. One documented method uses a mobile phase consisting of a chloroform (B151607) and methanol mixture, often in an 8:2 ratio, to elute the compounds. Fractions are collected sequentially and analyzed for the presence of the target compound. This step effectively separates the sapogenins from other less polar or more polar impurities.

High-Performance Liquid Chromatography (HPLC) is an advanced analytical and preparative technique that offers high resolution and sensitivity for separating complex mixtures. fishersci.com It is a crucial tool for the final purification of this compound. researchgate.net The most common mode used for saponin and sapogenin separation is reversed-phase HPLC. nih.gov

In this technique, the crude or semi-purified extract is injected into the HPLC system. The separation occurs in a column packed with a non-polar stationary phase. A polar mobile phase is used to elute the compounds; components with higher polarity elute faster, while less polar compounds like this compound are retained longer. nih.gov

Specific HPLC conditions have been reported for the purification of related camelliagenins. For example, Camelliagenin A was purified from an ethyl acetate (B1210297) extract using a YMC ODS-AQ column (an octadecylsilane (B103800), or C18, reversed-phase column). The mobile phase consisted of 65% acetonitrile (B52724) in water, with a flow rate of 4 mL/min, and detection was performed using a UV detector at 210 nm. Similar conditions, with adjustments to the mobile phase gradient, are applicable for the purification of this compound.

Reversed-phase chromatography is the predominant method for purifying saponins and their aglycones. nih.govnih.gov This technique employs a non-polar stationary phase and a polar mobile phase. nih.gov Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, while more hydrophilic molecules pass through more quickly. nih.gov

Stationary phases commonly used for this purpose include octadecylsilane (ODS or C18) and RP-18 bonded silica gels. nih.gov These materials provide a non-polar surface that interacts with the triterpenoid (B12794562) backbone of this compound. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov By gradually increasing the concentration of the organic solvent (a gradient elution), the polarity of the mobile phase is decreased, allowing for the sequential elution of compounds with increasing hydrophobicity.

This strategy has been successfully used to isolate Camelliagenin A and other triterpenoids from various plant sources, demonstrating its effectiveness for purifying this compound. fishersci.caspkx.net.cn

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size exclusion chromatography (SEC) is a crucial step in the purification of this compound. Sephadex LH-20, a hydroxypropylated cross-linked dextran (B179266) medium, is frequently utilized for this purpose. labmartgh.comresearchgate.net Its dual hydrophilic and lipophilic nature allows for effective separation of small biomolecules like terpenoids based on their molecular size. labmartgh.comresearchgate.net In the context of plant extract purification, Sephadex LH-20 can separate compounds based on size, with larger molecules eluting first. researchgate.net For instance, in the isolation of flavonoids from Camellia japonica, a chloroform-methanol (1:1) eluent was used with Sephadex LH-20. nih.gov This technique is valuable for fractionating crude extracts to enrich the concentration of this compound before further purification steps. nih.gov

The selection of the mobile phase is critical and can influence the separation mechanism, which can be a combination of size exclusion and partition chromatography. researchgate.netresearchgate.net Common eluents used with Sephadex LH-20 for the separation of natural products include methanol, ethanol, and mixtures of chloroform and methanol. nih.gov

Preparative High-Performance Liquid Chromatography (PHPLC)

Preparative High-Performance Liquid Chromatography (PHPLC) is a high-resolution technique essential for obtaining highly pure this compound. shimadzu.com It operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads for the purpose of isolation and purification. lcms.cz

In a typical PHPLC workflow for natural product isolation, an initial analytical method is developed to achieve optimal separation of the target compound from impurities. This method is then scaled up to a preparative scale. lcms.cz Key parameters that are adjusted during scale-up include column dimensions, particle size of the stationary phase, and flow rate. lcms.cz Reversed-phase columns, such as C18, are commonly employed for the separation of non-polar to moderately polar compounds like triterpenoid saponins. nih.govlcms.cz

The process often involves gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. nih.govlcms.cz For instance, a gradient system of acetonitrile and water is frequently used. nih.gov The fractions containing the purified this compound are collected using a fraction collector for subsequent analysis. shimadzu.com

Table 1: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Quantification and Identification | Isolation and Purification |

| Column Internal Diameter | Typically 2.1-4.6 mm | >10 mm |

| Particle Size | <5 µm | 5-20 µm or larger |

| Flow Rate | Typically 0.5-2 mL/min | >10 mL/min |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

| Detector | High sensitivity required | Lower sensitivity acceptable |

| Fraction Collection | Not typically performed | Essential |

This table provides a general comparison, and specific parameters can vary based on the application.

Advanced Purification Approaches (e.g., Aqueous Two-Phase Systems)

Aqueous Two-Phase Systems (ATPS) represent an advanced and efficient method for the separation and purification of biomolecules, including saponins. agarwood.org.cnrsc.org This liquid-liquid extraction technique involves the formation of two immiscible aqueous phases, typically by mixing a polymer (like polyethylene (B3416737) glycol) and a salt (such as ammonium (B1175870) sulfate) or two different polymers in water. agarwood.org.cnmdpi.com

The partitioning of a target molecule, such as a this compound precursor saponin, between the two phases is influenced by factors like the type and concentration of the phase-forming components, pH, and temperature. agarwood.org.cn ATPS offers several advantages, including a gentle, biocompatible environment that helps maintain the structural integrity of the molecule, rapid separation, and scalability. agarwood.org.cnmdpi.com

A study on the purification of Camellia oleifera saponins demonstrated the effectiveness of an ammonium sulfate/propanol ATPS. nih.gov The crude extract obtained by methanol extraction, which had a purity of 36.15%, was further purified using ATPS, resulting in a final purity of 83.72%. nih.gov This highlights the potential of ATPS as a powerful tool for enhancing the purity of saponin extracts.

Purity Assessment and Quantitative Determination Methods for Isolated this compound

Once this compound has been isolated and purified, it is crucial to assess its purity and determine its concentration. High-Performance Liquid Chromatography (HPLC) is a primary method for both qualitative and quantitative analysis. nih.govresearchgate.net

For purity assessment, an HPLC method is employed to separate the isolated compound from any remaining impurities. nih.gov The purity is often calculated based on the relative peak area of this compound in the chromatogram. researchgate.net A study on saponins from Camellia oleifera seeds reported a purity of 82.3 ± 4.2% as determined by HPLC peak areas. nih.govresearchgate.net

Quantitative determination of this compound can also be achieved using a validated HPLC method. This typically involves creating a calibration curve with a known standard of the compound. A study on Camellia oleifera saponins reported a liquid chromatography method with a detection limit of 0.06 mg/L and a quantification limit of 0.2 mg/L. nih.gov The method showed good precision, with a relative standard deviation (RSD) of 0.41% for the precision test and 0.22% for the repeatability test. nih.gov

In addition to HPLC, other analytical techniques such as mass spectrometry (MS) can be coupled with chromatography (LC-MS) to provide structural information and further confirm the identity and purity of the isolated this compound. tandfonline.comgoogle.com

Chemical Synthesis and Derivatization Studies of Camelliagenin B

Total Synthesis Approaches to the Oleanene Triterpenoid (B12794562) Skeleton

The total synthesis of pentacyclic triterpenoids (PTT) like those of the oleanane (B1240867) family represents a significant challenge in organic chemistry due to their dense stereochemical complexity and rigid polycyclic framework. While the isolation from natural sources, such as various Camellia species, remains the most practical and common method for obtaining these compounds, "venerable attempts at total synthesis" have been crucial for confirming structures and developing new synthetic strategies. bibliotekanauki.pl

The oleanane skeleton is characterized by a pentacyclic system with a distinctive trans-junction of the ABCD rings and a cis-fused DE ring system, along with up to eight stereocenters, making its complete chemical synthesis a formidable task. bibliotekanauki.pl Early landmark work in the field was contributed by groups led by chemists such as Corey, Ireland, Johnson, Stork, and Van Tamelen.

A notable modern example that illustrates a strategy for accessing the core oleanane structure is the enantioselective total synthesis of β-amyrin, erythrodiol, and oleanolic acid from a common intermediate. acs.org This approach highlights a convergent and stereoselective pathway. Key features of such synthetic strategies often involve:

Biomimetic Cascade Cyclizations: Mimicking the natural cyclization of squalene, these reactions aim to form multiple rings in a single, highly stereocontrolled step from a polyene precursor.

Stepwise Annulation Strategies: Building the ring system in a more controlled, stepwise fashion, often involving Diels-Alder reactions, Robinson annulations, or other ring-forming methodologies to construct the carbocyclic core.

Late-Stage Functionalization: Introducing oxygenation and other functional groups onto the pre-formed pentacyclic skeleton, a strategy that requires robust and selective chemical methods.

Semi-Synthetic Modifications and Derivatization of Camelliagenin B

Semi-synthesis, which uses compounds isolated from natural sources as starting materials for further chemical modification, is the predominant method for studying and diversifying oleanane triterpenoids like this compound. ebi.ac.uk this compound is typically obtained as an aglycone (or sapogenin) from the acid or alkaline hydrolysis of crude saponin (B1150181) mixtures extracted from the seeds or flowers of plants like Camellia japonica or Camellia sinensis. researchgate.netnih.gov

The structure of this compound offers multiple reactive sites for chemical transformation, making it an excellent scaffold for derivatization studies. These sites include:

Secondary hydroxyl groups at positions C-3, C-16, and C-22.

A primary hydroxyl group at C-28.

An aldehyde group at C-23.

An unreactive double bond at C-12/C-13.

The presence of these functional groups allows for a wide array of chemical transformations, which are explored in the following sections. bibliotekanauki.pl

Selective Hydroxylation and Dehydroxylation Reactions

The degree and position of hydroxylation on the oleanane skeleton are critical determinants of biological activity. While this compound is already a polyhydroxylated molecule, further selective hydroxylation or dehydroxylation can produce novel analogs.

Selective Hydroxylation: Introducing new hydroxyl groups onto the triterpenoid core, especially at unactivated C-H bonds, is a significant synthetic challenge. Modern methods have been developed to address this, falling into two main categories:

Directed C-H Activation/Oxidation: Recent breakthroughs have enabled site-selective C-H hydroxylation on the D/E rings of pentacyclic triterpenoids. dntb.gov.uanih.govresearchgate.net These methods often employ a transient directing group, such as a pyridine-imino group formed with an aldehyde on the substrate (like the C-23 aldehyde in this compound or a derivative). nih.govresearchgate.net This directing group positions a metal catalyst (e.g., copper) to mediate aerobic oxidation at a specific, proximate C-H bond, such as at C-16 or C-22, allowing for the synthesis of highly oxidized saponins (B1172615). dntb.gov.uanih.gov

Biotransformation: The use of microorganisms or isolated enzymes provides a powerful and highly selective alternative to chemical methods. mdpi.comnih.gov Cytochrome P450 (CYP) monooxygenases, for instance, are known to catalyze the regio- and stereoselective hydroxylation of the triterpenoid skeleton at positions that are difficult to access chemically. nih.govmdpi.com Studies on related oleanane triterpenoids like oleanolic acid have shown that microbial fermentation or incubation with specific CYP enzymes can introduce hydroxyl groups at positions C-2α, C-23, and others, generating diverse, polyhydroxylated derivatives. mdpi.comnih.gov

Dehydroxylation Reactions: While less commonly reported for this compound itself, dehydroxylation is a standard synthetic transformation that can be used to prepare analogs with reduced oxygenation. Standard methods, such as the Barton-McCombie deoxygenation, could be applied. This two-step process typically involves converting a hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate ester), followed by radical-mediated reduction using a tin hydride or a less toxic alternative. This would allow for the systematic removal of hydroxyl groups to probe their importance in structure-activity relationships.

Functional Group Interconversions and Oxidation Level Adjustments

Functional group interconversion (FGI) is a key strategy for modifying the existing reactive handles on the this compound scaffold to adjust its oxidation state and create analogs. bibliotekanauki.pl The varied functional groups of this compound (four hydroxyls and one aldehyde) provide a rich platform for such modifications.

Key interconversions include:

Oxidation of Alcohols: The secondary hydroxyl groups at C-3, C-16, and C-22 can be selectively or fully oxidized to the corresponding ketones using a variety of chromium-based (e.g., PCC, PDC) or modern (e.g., Dess-Martin periodinane, Swern oxidation) reagents. The primary alcohol at C-28 can be oxidized to an aldehyde or further to a carboxylic acid.

Reduction of the Aldehyde: The C-23 aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would convert this compound into Camelliagenin C (Olean-12-ene-3β,16α,22α,23,28-pentol). bibliotekanauki.pl

Oxidation of the Aldehyde: The C-23 aldehyde can be oxidized to a carboxylic acid, creating a C-23 carboxyl analog, a common feature in other natural triterpenoids.

Acylation and Etherification: The hydroxyl groups are readily converted to esters (acylation) or ethers. Acylation with various acyl chlorides or anhydrides is a common strategy to produce derivatives with modified lipophilicity and to probe for interactions in biological systems.

The following table summarizes potential functional group interconversions on the this compound skeleton.

| Starting Functional Group | Position(s) | Reagent/Reaction Type | Resulting Functional Group |

| Secondary Alcohol | C-3, C-16, C-22 | Oxidation (e.g., PCC, DMP) | Ketone |

| Primary Alcohol | C-28 | Oxidation (e.g., PCC, DMP) | Aldehyde |

| Aldehyde | C-23 | Reduction (e.g., NaBH₄) | Primary Alcohol |

| Aldehyde | C-23 | Oxidation (e.g., Tollen's) | Carboxylic Acid |

| All Alcohols | C-3, C-16, C-22, C-28 | Acylation (e.g., Ac₂O, Pyridine) | Ester |

These transformations allow for the systematic adjustment of the oxidation level and steric/electronic properties at multiple points on the molecule, which is fundamental for detailed structure-activity relationship studies.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The primary motivation for the chemical modification of this compound is the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. researchgate.netpreprints.org Natural triterpenoids from Camellia species, including saponins with this compound as the aglycone, are known to possess a range of biological activities. researchgate.net By systematically synthesizing analogs, researchers can identify the key structural features responsible for a desired biological effect.

SAR studies on this compound and related oleananes typically involve several synthetic strategies: mdpi.com

Modification of Oxygenation Pattern: As discussed, altering the number and position of hydroxyl groups through selective hydroxylation, dehydroxylation, and oxidation of alcohols to ketones is a common approach. This helps to map the hydrogen bond donor/acceptor requirements of biological targets.

Derivatization of Hydroxyl and Carboxyl Groups: The hydroxyl groups of this compound are frequently derivatized to form esters, ethers, or glycosides. Studies have shown that attaching different acyl groups (e.g., angeloyl, cinnamoyl) can significantly modulate activity. mdpi.com For analogs containing carboxylic acid functionalities, conversion to esters or amides is a standard method for altering polarity and interaction potential.

Conjugation with Other Moieties: A powerful strategy involves conjugating the triterpenoid scaffold to other chemical entities, such as heterocyclic rings, to create hybrid molecules. For example, studies on oleanolic acid have shown that creating conjugates with fragments like 1,3,4-oxadiazole (B1194373) can lead to compounds with potent and selective cytotoxic activity against cancer cell lines. researchgate.net A similar approach could be applied to this compound to explore new chemical space and identify novel bioactive agents.

For instance, this compound, obtained by acid hydrolysis from tea seed saponins, has been evaluated in studies on cancer chemoprevention. researchgate.net Furthermore, related natural saponins like camelliasaponin B₁ and B₂, which are glycosides of acylated this compound derivatives, have demonstrated significant anti-proliferative activity against human tumor cell lines. mdpi.com This indicates that both the aglycone structure and the attached acyl/sugar groups are critical for activity, providing a strong rationale for synthesizing and testing a diverse library of this compound analogs to optimize these properties.

Biosynthesis Pathway Elucidation of Camelliagenin B

Initial Stages of Isoprenoid Precursor Synthesis

The universal precursors for all terpenoids, including Camelliagenin B, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants employ two distinct pathways, compartmentalized within the cell, to synthesize these crucial five-carbon units. nih.govrsc.org

Mevalonic Acid (MVA) Pathway

Located in the cytosol and endoplasmic reticulum, the mevalonic acid (MVA) pathway is a primary route for the synthesis of triterpenoids. nih.govrsc.orgscielo.br This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgscielo.br The subsequent reduction of HMG-CoA to mevalonic acid (MVA), catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step. nih.govresearchgate.net A series of phosphorylation and decarboxylation reactions then convert MVA into IPP. nih.govrsc.org The MVA pathway is responsible for producing the precursors for sesquiterpenes, triterpenes, and sterols. rsc.orgd-nb.info

Methylerythritol Phosphate (B84403) (MEP) Pathway

In contrast, the methylerythritol phosphate (MEP) pathway operates within the plastids. nih.govrsc.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. researchgate.netmdpi.com The MEP pathway is generally associated with the biosynthesis of smaller terpenoids such as monoterpenes, diterpenes, and tetraterpenes (carotenoids). rsc.orgd-nb.info While the MVA pathway is the principal source of precursors for triterpenoids, there can be some crossover of intermediates between the two pathways. rsc.org

Triterpenoid (B12794562) Skeleton Formation

The formation of the characteristic multi-ringed triterpenoid structure is a pivotal stage in the biosynthesis of this compound. This process is initiated by the cyclization of a linear precursor, 2,3-oxidosqualene (B107256).

Oxidosqualene Cyclases (OSCs) and their Catalytic Mechanisms

The cyclization of 2,3-oxidosqualene represents the first committed step in triterpenoid biosynthesis and is a major branch point from sterol synthesis. oup.compnas.orgresearchgate.net This crucial reaction is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). oup.comresearchgate.net OSCs initiate the reaction by protonating the epoxide ring of 2,3-oxidosqualene, which is folded into a specific chair-chair-chair conformation. oup.comresearchgate.net This triggers a cascade of cation-pi cyclizations and 1,2-hydride and methyl shifts, ultimately leading to the formation of various polycyclic triterpene skeletons. oup.comrsc.org The specific array of products generated by an OSC is determined by how the enzyme controls the carbocation intermediates throughout the reaction cascade. rsc.org

β-Amyrin Synthase (bAS) as a Core Enzyme in Oleanane (B1240867) Biosynthesis

For the biosynthesis of oleanane-type triterpenoids like this compound, the key OSC is β-amyrin synthase (bAS). pakbs.orgacs.orgacs.org This enzyme specifically catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. acs.orgnih.govpnas.org β-amyrin serves as the fundamental scaffold for a vast array of oleanane saponins (B1172615) found across numerous plant families. pakbs.org The presence and activity of bAS are therefore essential for the production of this compound and related compounds. acs.orgacs.org

Post-Cyclization Structural Diversification

The initial β-amyrin skeleton undergoes a series of extensive modifications, which are responsible for the immense structural diversity observed in oleanane-type saponins. These reactions are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases and glycosyltransferases.

The diversification of the β-amyrin backbone is largely driven by cytochrome P450 monooxygenases (CYPs). frontiersin.orggoogle.com These enzymes introduce hydroxyl groups and other functionalities at various positions on the triterpenoid skeleton. frontiersin.orgbibliotekanauki.pl For instance, different CYP enzymes have been identified that catalyze oxidations at C-11, C-16, C-22, C-23, C-24, and C-28 of the β-amyrin structure. frontiersin.orgoup.compnas.org The sequential action of these enzymes leads to the formation of a variety of sapogenins, which are the aglycone portions of saponins. researchgate.netoup.commdpi.com For example, the enzyme β-amyrin 11-oxidase, a member of the CYP88D6 family, catalyzes the two-step oxidation of β-amyrin at the C-11 position. pnas.orgontosight.ai Similarly, CYP716 family enzymes are known to be involved in the oxidation of β-amyrin at the C-28 position to form oleanolic acid. oup.comoup.com

The final step in the biosynthesis of many saponins, including likely this compound, is glycosylation. This process involves the attachment of sugar moieties to the sapogenin, which is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govacs.orgnih.gov UGTs play a crucial role in determining the final structure and properties of the saponin (B1150181), as they can add different types of sugars at various positions on the aglycone. nih.govbvsalud.orgfrontiersin.org This glycosylation significantly enhances the diversity and biological activities of the resulting saponin molecules. nih.govfrontiersin.org The specific UGTs involved determine the nature and linkage of the sugar chains attached to the camelliagenin core.

Cytochrome P450 Monooxygenases (CYP450s) in Hydroxylation and Oxidation

Cytochrome P450 monooxygenases are a large family of enzymes that play a crucial role in the oxidative modification of the triterpenoid backbone, leading to the vast array of saponin structures found in nature. mdpi.comnih.gov In the biosynthesis of this compound, CYP450s are responsible for the hydroxylation and oxidation reactions that decorate the initial β-amyrin skeleton. nih.govresearchgate.net These modifications are critical for the biological activity of the resulting saponins.

Research on Camellia oleifera, a known source of this compound, has identified a substantial number of CYP450 genes. researchgate.netmdpi.comnih.gov Through genomic analysis, a total of 1169 CYP450s were identified in the C. oleifera genome. nih.govmdpi.comnih.gov Transcriptomic studies have further narrowed down the potential candidates involved in theasaponin (B77562) biosynthesis. For instance, in C. oleifera, 11 CYP450s were identified as candidate genes through Weighted Gene Co-expression Network Analysis (WGCNA) and quantitative real-time PCR (qRT-PCR) analysis. mdpi.comnih.gov Similarly, studies on Camellia vietnamensis have implicated CYP450s as key downstream enzymes in the tea saponin biosynthesis pathway. mdpi.com

While the specific CYP450s that catalyze the precise hydroxylation steps at positions C-16, C-22, and the oxidation at C-23 to form the aldehyde group characteristic of this compound have not been definitively characterized, the large number of identified CYP450 genes in Camellia species provides a strong foundation for future functional genomics studies to elucidate their exact roles. nih.govmdpi.com

UDP-Glycosyltransferases (UGTs) in Glycosylation (relevant for saponin precursors)

UDP-glycosyltransferases (UGTs) are responsible for the glycosylation of the sapogenin core, attaching sugar moieties to the triterpenoid backbone. mdpi.comnih.gov This glycosylation is a key step in the formation of saponins, the glycosylated forms of sapogenins like this compound. While this compound itself is an aglycone (sapogenin), its biosynthesis is intrinsically linked to the glycosylation processes that create the diverse saponins from which it can be derived.

In Camellia oleifera, a comprehensive genomic study identified 1019 UGTs. nih.govmdpi.comnih.gov Through co-expression network analysis, 14 of these UGTs were flagged as potential candidates for involvement in theasaponin biosynthesis. mdpi.comnih.gov These UGTs catalyze the transfer of sugar molecules, such as glucose, galactose, and rhamnose, to the sapogenin, creating the wide variety of saponins found in Camellia species. researchgate.net The identification and characterization of these UGTs are crucial for understanding the complete biosynthetic pathway of the saponin precursors to this compound. researchgate.net

Genomic and Transcriptomic Approaches to Biosynthetic Pathway Identification

The elucidation of the biosynthetic pathway of complex natural products like this compound has been significantly advanced by modern genomic and transcriptomic techniques. mdpi.comsimonsfoundation.org These approaches allow for the large-scale identification of genes and regulatory networks involved in the synthesis of specific metabolites.

Whole-Genome Sequencing and Gene Annotation for Camellia Species

The availability of the whole-genome sequence of Camellia species, such as C. oleifera and C. sinensis, has been a cornerstone for identifying the genes involved in theasaponin biosynthesis. nih.govmdpi.com The sequencing and subsequent annotation of these genomes have enabled the identification of large gene families that are central to this pathway.

For example, in C. oleifera, whole-genome analysis led to the identification of 143 genes involved in the biosynthesis of the triterpenoid backbone, 1169 CYP450s, and 1019 UGTs. nih.govmdpi.comnih.gov This comprehensive catalog of genes provides the raw material for more targeted functional studies. Similar transcriptomic analyses in other Camellia species, like C. japonica and C. ptilophylla, have also contributed to our understanding of the genetic basis of secondary metabolite production in this genus. nih.gov

Weighted Gene Co-expression Network Analysis (WGCNA) in Camellia oleifera

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology approach used to identify modules of co-expressed genes that are associated with specific biological processes or traits. nih.gov This method has been successfully applied in C. oleifera to pinpoint candidate genes involved in the biosynthesis of theasaponins. nih.govmdpi.com

By analyzing gene expression patterns across different tissues and developmental stages of C. oleifera seeds, researchers have been able to construct co-expression networks. mdpi.com In one study, a specific module (the "MEbrown" module) containing 475 genes was found to be highly correlated with theasaponin biosynthesis. mdpi.com This module was enriched with genes exhibiting seed-specific expression patterns, aligning with the known accumulation of saponins in the seeds. mdpi.com WGCNA has been instrumental in narrowing down the vast number of potential genes to a manageable set of high-priority candidates for further investigation. mdpi.commdpi.comresearchgate.net

Identification of Candidate Genes and Regulatory Transcription Factors (e.g., MYB, AP2, WRKY families)

A key outcome of genomic and transcriptomic analyses is the identification of not only the structural genes that encode the biosynthetic enzymes but also the transcription factors that regulate their expression. mdpi.comfrontiersin.org In the context of theasaponin biosynthesis in Camellia, several families of transcription factors have been implicated.

WGCNA and other co-expression analyses in C. oleifera and C. vietnamensis have identified candidate transcription factors from the MYB, AP2/ERF, and WRKY families that are co-expressed with theasaponin biosynthetic genes. mdpi.comnih.govmdpi.com For instance, in C. oleifera, eight transcription factors were identified as potential regulators. mdpi.comnih.gov These transcription factors are thought to play a crucial role in coordinating the expression of the entire biosynthetic pathway in response to developmental and environmental cues. mdpi.comfrontiersin.org The identification of these regulatory elements is a critical step toward understanding the complex control mechanisms governing the production of this compound and other theasaponins.

**Table 1: Candidate Genes Involved in Theasaponin Biosynthesis in *Camellia oleifera***

| Gene Family | Number of Identified Genes | Number of Candidate Genes (from WGCNA) | Putative Role | Reference |

|---|---|---|---|---|

| CYP450s | 1169 | 11 | Hydroxylation and Oxidation | mdpi.com, nih.gov, nih.gov |

| UGTs | 1019 | 14 | Glycosylation | mdpi.com, nih.gov, nih.gov |

| Transcription Factors | Not specified | 8 | Regulation of Biosynthesis | mdpi.com, nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Camelliagenin B

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the structure of a molecule in great detail. For Camelliagenin B, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal and to establish their relationships. These experiments are typically conducted in a deuterated solvent like pyridine-d5 (B57733) to avoid interfering signals from the solvent itself. benthamopen.comresearchgate.net

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. tandfonline.com The ¹H-NMR spectrum of this compound displays a characteristic set of signals corresponding to its complex polycyclic structure. Key signals include those for the seven methyl groups, numerous methylene (B1212753) and methine protons on the triterpenoid (B12794562) skeleton, protons attached to hydroxyl-bearing carbons, and a distinctive olefinic proton signal for the double bond at C-12. researchgate.net A crucial signal for this compound that distinguishes it from the related Camelliagenin A is the presence of an aldehyde proton (CHO) at the C-4 position, which resonates significantly downfield.

The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each signal provide rich information. For instance, the chemical shift indicates the electronic environment of a proton, while the splitting pattern reveals the number of neighboring protons, allowing for the piecing together of molecular fragments. researchgate.net

While ¹H-NMR maps the protons, ¹³C-NMR spectroscopy details the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive but provide a clear signal for each unique carbon atom. The ¹³C-NMR spectrum of this compound shows 30 distinct signals, corresponding to the 30 carbon atoms in its structure.

Characteristic signals include those for the olefinic carbons of the C-12/C-13 double bond (typically in the δ 120-145 ppm range), carbons bearing hydroxyl groups (δ 65-90 ppm), and the seven methyl groups (usually in the upfield region, δ 15-35 ppm). researchgate.net A key distinguishing feature in the ¹³C spectrum of this compound is the downfield signal corresponding to the aldehyde carbon (C-23), which typically appears around δ 205 ppm.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for the this compound Aglycone Moiety (in Pyridine-d₅)

Note: Data is compiled based on the analysis of saponins (B1172615) containing this compound as the aglycone. Chemical shifts (δ) are in ppm.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 3 | ~76.5 | ~4.25 (d, J ≈ 9.5 Hz) |

| 12 | ~122.9 | ~5.48 (br s) |

| 13 | ~144.1 | - |

| 16 | ~74.8 | ~4.95 (br s) |

| 22 | ~75.9 | ~4.51 (d, J ≈ 10.0 Hz) |

| 23 | ~206.5 | ~9.80 (s) |

| 24 | ~12.9 | ~1.15 (s) |

| 25 | ~16.5 | ~1.05 (s) |

| 26 | ~17.4 | ~0.90 (s) |

| 27 | ~26.0 | ~1.60 (s) |

| 28 | ~63.8 | ~3.80 (d, J ≈ 11.0 Hz), 3.45 (d, J ≈ 11.0 Hz) |

| 29 | ~29.8 | ~1.02 (s) |

| 30 | ~20.9 | ~0.98 (s) |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how they are connected. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. conicet.gov.ar It is invaluable for definitively assigning which proton is bonded to which carbon, effectively merging the ¹H and ¹³C data sets. koreascience.kr

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. koreascience.kr For example, the HMBC spectrum of a saponin (B1150181) containing this compound would show a correlation from the aldehyde proton (H-23) to carbons C-3, C-4, and C-5, confirming the position of the aldehyde group. nih.gov It is also used to establish the linkages between different rings and the positions of substituent groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. nih.govmdpi.com This is critical for determining the relative stereochemistry of the molecule, for example, by showing the spatial proximity between a methyl group on one ring and a proton on an adjacent ring, helping to define the chair/boat conformations and the axial/equatorial positions of substituents.

13C-NMR Spectroscopy for Carbon Skeleton Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental formula of a compound, which is a critical piece of the structural elucidation puzzle. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly well-suited for analyzing large, non-volatile, and thermally unstable compounds like saponins. koreascience.kr In this method, the sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). koreascience.kr This process desorbs and ionizes the intact molecules, typically forming protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode. koreascience.kr This allows for the determination of the molecular weight of the intact saponin. The fragmentation patterns observed in FAB-MS can also provide valuable structural information, such as the sequence of sugar units attached to the aglycone. nih.gov

High-Resolution Mass Spectrometry (e.g., ESI-IT-TOF/MS, Triple TOF/MS) for Molecular Formula Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the various functional groups present within a molecule. For a complex natural product like this compound, its IR spectrum provides a characteristic fingerprint, revealing key structural motifs. The spectrum is typically analyzed for absorption bands corresponding to the vibrational frequencies of specific bonds.

The structure of this compound, an olean-12-ene (B1638996) type triterpenoid, contains several key functional groups: multiple hydroxyl (-OH) groups, an aldehyde (-CHO) group, and a carbon-carbon double bond (C=C) within the pentacyclic framework. The expected IR absorption frequencies for these groups are well-established.

A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The breadth of this peak is due to intermolecular hydrogen bonding between the multiple -OH moieties present in the molecule. In similar triterpenoid structures, this band is a prominent feature. For instance, a related triterpenoid showed a distinct hydroxyl absorption band at 3613 cm⁻¹ acs.org, while another saponin displayed a strong -OH absorption at 3416 cm⁻¹ ajrconline.org.

The presence of the aldehyde group at position C-4 is confirmed by two characteristic stretching vibrations. A sharp, medium-intensity band for the C=O stretch of the aldehyde is expected to appear in the range of 1740-1720 cm⁻¹. This is consistent with data from other triterpenoids containing carbonyl groups, where absorption bands around 1709 cm⁻¹ have been observed acs.org. Additionally, the aldehydic C-H bond gives rise to two weaker, but highly characteristic, stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi doublet).

The C-H stretching vibrations of the alkane backbone (CH, CH₂, and CH₃ groups) typically appear as strong, sharp bands in the 3000-2850 cm⁻¹ region. The trisubstituted C=C double bond at the C12-C13 position in the oleanene skeleton is expected to show a weak to medium C=C stretching absorption band around 1650 cm⁻¹ revisely.com. The C-O stretching vibrations from the primary and secondary alcohol groups will produce strong bands in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3600-3200 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad |

| ~2960-2850 | Alkane (CH, CH₂, CH₃) | C-H Stretch | Strong, Sharp |

| ~2850 & ~2750 | Aldehyde (-CHO) | C-H Stretch | Weak to Medium |

| ~1730 | Aldehyde (-CHO) | C=O Stretch | Strong |

| ~1650 | Alkene (C=C) | C=C Stretch | Weak to Medium |

| ~1260-1000 | Alcohols (C-O) | C-O Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Group Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. iucr.org This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule with conjugated π systems. libretexts.org

The primary chromophore in this compound is the isolated, trisubstituted carbon-carbon double bond (C=C) at the C-12 position within the oleanene ring system. This isolated double bond constitutes a π → π* electronic transition. Molecules with non-conjugated C=C double bonds typically exhibit an absorption maximum (λmax) in the far-UV region, generally between 190-210 nm. microbenotes.commasterorganicchemistry.com

This absorption is often referred to as "end absorption" because it occurs at the lower limit of the range of conventional UV-Vis spectrophotometers (which typically operate from 220 nm to 800 nm) and can be obscured by the absorption of the solvent used to dissolve the sample. bspublications.net For instance, common solvents like ethanol (B145695) and methanol (B129727) have UV cutoffs around 205-210 nm.

This compound lacks an extended system of conjugated double bonds. The aldehyde group's carbonyl bond (C=O) also acts as a chromophore, capable of a weak n → π* transition, which typically appears at longer wavelengths (around 280-300 nm). However, this transition is often of very low intensity (low molar absorptivity, ε) and may not be prominently observed.

Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, characterized by the absence of significant absorption bands in the standard 220-800 nm range. The key absorption feature would be the intense π → π* transition of the C-12 double bond, located in the far-UV region below the typical measurement range. This lack of absorption in the near-UV and visible spectrum is consistent with the compound being colorless.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Region |

|---|---|---|---|

| Olean-12-ene (C=C) | π → π* | ~205-210 | Far-UV |

| Aldehyde (C=O) | n → π* | ~280-300 | UV |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to related structures or as a prospective method)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. bspublications.net It provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry and solid-state conformation of a molecule. While a specific single-crystal X-ray diffraction analysis for this compound itself is not prominently reported in the literature, the technique's power has been demonstrated on numerous closely related pentacyclic triterpenoids. nih.gov Therefore, it stands as the ultimate prospective method for the unambiguous structural elucidation of this compound.

For complex, stereochemically rich molecules like oleanane-type triterpenoids, determining the relative and absolute configuration of the numerous chiral centers is a significant challenge. Spectroscopic methods like NMR can define the connectivity and relative stereochemistry, but assigning the absolute configuration often requires correlation with known compounds or complex chemical derivatization. X-ray crystallography overcomes this limitation directly, provided a suitable single crystal can be grown. The analysis of a crystal structure of a derivative of oleanolic acid, for example, unequivocally demonstrated the inversion of the 18-H orientation during a lactonization reaction. iucr.org

The technique has been successfully applied to establish the absolute configuration of various triterpenoid structures, including euphane-type triterpenoids and other oleanane (B1240867) derivatives. acs.org These analyses confirm the chair and boat conformations of the individual rings within the pentacyclic system and the precise spatial orientation (axial or equatorial) of every substituent. This level of detail is essential for understanding structure-activity relationships, as the biological function of a molecule is intrinsically linked to its three-dimensional shape.

In the context of this compound, an X-ray crystallographic study would definitively confirm the stereochemistry at all eight chiral centers, the conformation of the five fused rings of the olean-12-ene backbone, and the orientation of the hydroxyl and aldehyde functional groups.

Structure Activity Relationship Sar Studies of Camelliagenin B and Its Analogs

Identification of Crucial Structural Features and Functional Groups for Biological Activity

The fundamental framework of Camelliagenin B, a pentacyclic triterpene of the oleanane (B1240867) type, is a key determinant of its biological activity. bibliotekanauki.pl This rigid, condensed five-ring system provides a stable scaffold upon which various functional groups are arranged. bibliotekanauki.pl The presence of hydroxyl (-OH) groups and an aldehyde (-CHO) group at specific positions on this skeleton are critical for its interactions with biological targets. bibliotekanauki.plnih.gov

Impact of Hydroxylation Patterns and Positions on Biological Potency

The number and location of hydroxyl groups on the oleanane skeleton significantly modulate the biological potency of this compound and its analogs. researchgate.net These hydroxyl groups are typically introduced by cytochrome P450 enzymes during biosynthesis, leading to a variety of hydroxylation patterns. researchgate.net

Role of Specific Moiety Modifications (e.g., aldehyde group at C-23)

Modifications of specific functional groups can have a dramatic impact on biological activity. A prominent example in this compound is the aldehyde group at the C-23 position.

Studies comparing this compound with its analog, Camelliagenin C (which has a hydroxymethyl group at C-23 instead of an aldehyde), have revealed the importance of this functional group. For instance, in studies on gastroprotective effects, theasaponins with a 23-aldehyde group demonstrated more potent activity than those with a 23-hydroxymethyl or 23-methoxycarbonyl group. researchgate.net Similarly, in cytotoxic activity assays against various cancer cell lines, the presence of the C-23 aldehyde group in a this compound-related compound was shown to increase its cytotoxic activity compared to a similar compound with a hydroxymethyl group at the same position. nih.gov This suggests that the electrophilic nature of the aldehyde group may be important for its interaction with biological targets.

Conversely, modifications at other positions can also alter activity. For example, acetylation of the hydroxyl group at C-28 has been shown to enhance gastroprotective activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

In the context of triterpenoids, QSAR studies have been employed to understand the structural requirements for various biological activities. bibliotekanauki.pl These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.gov For example, a QSAR study on diaryl urea (B33335) derivatives identified that size, degree of branching, aromaticity, and polarizability affected their inhibitory activity. nih.gov

While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable. bibliotekanauki.pl Such models could be developed by synthesizing a series of this compound analogs with systematic variations in their structure and correlating these changes with their biological activity. semanticscholar.org This would enable the prediction of the activity of novel derivatives and help in prioritizing synthetic efforts.

Fragment-Based Approaches in SAR Derivations

Fragment-based drug discovery (FBDD) is a strategy that involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. nih.gov This approach can be particularly useful in the absence of high-resolution crystal structures of the target protein. nih.gov

In the context of complex natural products like this compound, a fragment-based approach could involve dissecting the molecule into its key structural components. For example, the oleanane skeleton could be considered a central scaffold, and the various functional groups (hydroxyls, aldehyde) could be considered as fragments that contribute to binding and activity. science.govscience.gov By studying how these individual fragments interact with a target, it may be possible to design simplified analogs that retain the key binding interactions but are easier to synthesize.

This approach allows for a more systematic exploration of the chemical space around the natural product scaffold and can lead to the identification of novel derivatives with improved properties. nih.gov

Preclinical Pharmacological Research of Camelliagenin B

Antimicrobial Activities (in vitro and in vivo animal models)

Camelliagenin B, a saponin (B1150181) isolated from the defatted seeds of Camellia oleifera, has demonstrated significant antimicrobial properties in preclinical studies. Research has focused on its efficacy against both Gram-negative and Gram-positive bacteria, its mechanism of action involving biofilm inhibition, and its potential to work synergistically with existing antibiotics.

Antibacterial Efficacy against Gram-Negative Pathogens (e.g., Escherichia coli)

In vitro studies have established the antibacterial effect of this compound against Gram-negative bacteria such as Escherichia coli. One study identified this compound as the active saponin from C. oleifera seeds and evaluated its efficacy against amoxicillin-resistant E. coli. plos.org The minimum inhibitory concentration (MIC) required to inhibit 90% of the growth (MIC90) for 35 strains of E. coli was determined to be 71.4 ± 6.3 μg/ml. nih.gov This demonstrates a significant intrinsic antibacterial activity, particularly notable as the tested strains were resistant to conventional antibiotics like amoxicillin (B794). nih.gov The effect of this compound on E. coli was found to be stronger than on the Gram-positive bacterium S. aureus, suggesting some selectivity in its action. nih.gov

Further research suggests that the mechanism of action in Gram-negative bacteria may involve interaction with components of the outer membrane, such as lipid A, leading to increased permeability of the bacterial cell wall. nih.gov In vivo studies using a chick infection model corroborated these findings, showing a significant dose-dependent decrease in bacterial counts in the liver after administration of the saponin. plos.orgnih.gov

Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus)

This compound has also shown efficacy against Gram-positive pathogens like Staphylococcus aureus. In studies involving erythromycin-resistant S. aureus, this compound exhibited significant antibacterial effects. plos.org The MIC90 value for 30 strains of S. aureus was reported as 94.5 ± 9.7 μg/ml. nih.gov Although this indicates a slightly lower potency compared to its effect on E. coli, it still represents a substantial inhibitory capability against a clinically important and often drug-resistant pathogen. nih.gov

In vivo experiments on chicks infected with S. aureus also showed a significant reduction in bacterial load in a dose-dependent manner upon treatment with this compound. plos.orgnih.gov These results highlight the potential of this compound as a therapeutic agent against infections caused by Gram-positive bacteria. nih.gov

Mechanism of Action: Inhibition of Bacterial Biofilm Formation

A crucial aspect of this compound's antibacterial activity is its ability to inhibit the formation of bacterial biofilms. plos.orgnih.gov Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antibiotics. nih.gov this compound has been shown to significantly inhibit biofilm formation in both E. coli and S. aureus. plos.orgnih.gov

The mechanism behind this anti-biofilm activity is linked to the compound's ability to interfere with key components of the biofilm matrix. plos.orgnih.gov Specifically, research has shown that this compound reduces the activity of mannitol (B672) dehydrogenase (MDH) and decreases the content of extracellular DNA (eDNA), both of which are critical for the development and integrity of the biofilm structure. plos.orgnih.govjapsonline.com Molecular docking simulations have further supported this by revealing strong, spontaneous binding interactions between this compound and both MDH and eDNA. plos.orgjapsonline.comfarmaciajournal.com By disrupting these essential biofilm components, this compound weakens the protective barrier and exposes the bacteria to antimicrobial agents. nih.govfarmaciajournal.com

Synergistic Effects with Conventional Antibiotics

Beyond its standalone antibacterial activity, this compound has demonstrated a remarkable ability to enhance the efficacy of conventional antibiotics, particularly against resistant strains. farmaciajournal.com This synergistic effect is largely attributed to its anti-biofilm properties. farmaciajournal.com

In a study involving amoxicillin-resistant E. coli, the MIC of a combination of this compound and amoxicillin (in a 5:1 ratio) was significantly lower (23.4 ± 5.6 μg/mL) than the MICs of either amoxicillin (72.6 ± 7.9 μg/mL) or the saponin alone (50.2 ± 5.7 μg/mL). farmaciajournal.com Similar synergistic effects were observed when combined with erythromycin (B1671065) against resistant S. aureus. plos.orgnih.gov By inhibiting biofilm formation, this compound appears to break down the bacteria's defense mechanisms, thereby re-sensitizing them to antibiotics that were previously ineffective. nih.govfarmaciajournal.com This suggests that this compound could be a valuable adjuvant in antibiotic therapy, helping to overcome the challenge of drug resistance. plos.orgnih.gov

Antitumor Activities (in vitro cell line studies)

Preliminary in vitro research has indicated that this compound and related saponins (B1172615) from Camellia species possess cytotoxic activities against various human tumor cell lines, including Huh-7, Hela, A549, and SGC7901. nih.gov

Induction of Apoptosis in Various Cancer Cell Lines (e.g., HepG2 gastric cancer cells)

Studies on theasaponin (B77562) derivatives from Camellia oleifera seed cake, which include compounds like this compound, have shown potent antitumor activity. nih.gov One particularly active compound, designated C4, exhibited ED₅₀ values ranging from 1.5 to 11.3 µM across five different human tumor cell lines, including the hepatocellular carcinoma cell line HepG2. nih.gov

The primary mechanism for this antitumor activity appears to be the induction of apoptosis, or programmed cell death. nih.gov Research on sasanquasaponin, another saponin from Camellia oleifera, demonstrated that it induces apoptosis in HepG2 cells through the mitochondrial pathway. nih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further mechanistic studies on related compounds suggest that the antitumor effect may also be triggered through the JAK2/STAT3 signaling pathway. Flow cytometry analysis has confirmed that treatment with these saponins leads to a dose-dependent increase in the apoptotic rate of HepG2 cells. nih.gov These findings suggest that this compound likely shares a similar mechanism of inducing apoptosis in cancer cells, making it a compound of interest for further oncological research.

Data Tables

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Strain Type | MIC Value (μg/mL) |

| Escherichia coli | Amoxicillin-Resistant (35 strains) | 71.4 ± 6.3 (MIC₉₀) |

| Staphylococcus aureus | Erythromycin-Resistant (30 strains) | 94.5 ± 9.7 (MIC₉₀) |

Source: Data from Ye et al., 2015. nih.gov

Table 2: Synergistic Antibacterial Activity of this compound with Amoxicillin

| Treatment | Organism | MIC Value (μg/mL) |

| Amoxicillin | Amoxicillin-Resistant E. coli | 72.6 ± 7.9 |

| This compound | Amoxicillin-Resistant E. coli | 50.2 ± 5.7 |

| This compound + Amoxicillin (5:1) | Amoxicillin-Resistant E. coli | 23.4 ± 5.6 |

Source: Data from Ye et al., 2015 as cited in Li, J., & Monje, V., 2023. farmaciajournal.com

Table 3: Antitumor Cytotoxicity of a Theasaponin Derivative (C4) from Camellia oleifera

| Cell Line | Cancer Type | ED₅₀ Value (µM) |

| Huh-7 | Hepatocellular Carcinoma | Not specified |

| HepG2 | Hepatocellular Carcinoma | Not specified |

| Hela | Cervical Cancer | Not specified |

| A549 | Lung Carcinoma | Not specified |

| SGC7901 | Gastric Cancer | Not specified |

| Overall Range | Various | 1.5 - 11.3 |

Modulation of Apoptosis-Related Signaling Pathways (e.g., Caspase-3, TNF-α, β-catenin)

Preclinical research indicates that derivatives of this compound can modulate key signaling molecules involved in apoptosis, the process of programmed cell death. A study investigating a newly discovered theasaponin derivative from Camellia oleifera seed cake, identified as compound C4 (a derivative of this compound), demonstrated its pro-apoptotic effects on HepG2 cancer cells. nih.gov

The investigation revealed that treatment with compound C4 led to a significant upregulation in the expression of Caspase-3 and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular proteins that ultimately leads to cell death. core.ac.uk TNF-α, a multifunctional cytokine, can initiate apoptosis through its receptor, contributing to the elimination of cancerous cells. dovepress.com

Furthermore, the same study observed that compound C4 considerably enhanced the expression of β-catenin. nih.gov The Wnt/β-catenin signaling pathway is complex; while often associated with cell proliferation, its dysregulation and the nuclear accumulation of β-catenin can also trigger apoptosis under certain cellular contexts by interacting with other signaling pathways. nih.govaginganddisease.org The simultaneous upregulation of Caspase-3, TNF-α, and β-catenin by this this compound derivative suggests a multi-faceted mechanism for inducing apoptosis in cancer cells. nih.gov

Below is a table summarizing the effects of the this compound derivative (C4) on apoptosis-related proteins in HepG2 cells.

| Protein | Effect of Compound C4 Treatment | Role in Apoptosis |

| Caspase-3 | Significantly increased expression | Key executioner of apoptosis. core.ac.uk |

| TNF-α | Significantly increased expression | Initiates the extrinsic apoptotic pathway. dovepress.com |

| β-catenin | Considerably enhanced expression | Can promote apoptosis in certain contexts. nih.govaginganddisease.org |

Inhibition of Inflammatory Pathways within Tumor Microenvironments

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and signaling molecules that can promote tumor growth and progression through chronic inflammation. nih.govresearchgate.net Research into this compound derivatives has shed light on their potential to modulate these inflammatory pathways.

A study on a theasaponin derivative from Camellia oleifera, compound C4, found that it could stimulate cell proliferation in HepG2 cells via the NF-κB/iNOS/COX-2 pathway. mdpi.com The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation and is often constitutively active in cancer, driving the expression of pro-inflammatory and survival genes. researchgate.net Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes regulated by NF-κB that produce inflammatory mediators. While stimulation of this pathway might seem counterintuitive, it highlights the compound's ability to interact with and modulate inflammatory signaling within the tumor microenvironment. The precise context and downstream effects of this modulation require further investigation to fully understand its therapeutic potential.

Sasanquasaponin (SQS), another saponin from Camellia oleifera with a structure related to this compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. colab.wsnih.gov SQS treatment significantly attenuated the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. colab.wsnih.gov This suggests that saponins from Camellia oleifera, including this compound, have the potential to inhibit inflammatory pathways that are crucial for creating a tumor-promoting microenvironment. nih.gov

Regulation of Intracellular Redox Balance (e.g., Nrf2 pathway modulation)

The intracellular redox balance, the equilibrium between oxidizing agents and antioxidants, is crucial for normal cell function. Cancer cells often exhibit a disturbed redox state. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. cellsignal.comnih.gov

Intriguingly, a study on the this compound derivative, compound C4, revealed that it can inhibit the Nrf2/HO-1 pathway. mdpi.com Under normal conditions, Nrf2 activation leads to the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), to combat oxidative stress. researchgate.net However, in many cancer types, the Nrf2 pathway is constitutively active, which helps cancer cells survive high levels of oxidative stress and confers resistance to chemotherapy. cellsignal.comnih.gov Therefore, the inhibition of the Nrf2/HO-1 pathway by this this compound derivative suggests a potential mechanism to overcome cancer drug resistance by disrupting the adaptive redox balance of tumor cells. mdpi.com This finding indicates that this compound can regulate the intracellular redox state, not by acting as a direct antioxidant in this context, but by modulating the key Nrf2 signaling pathway. mdpi.com

| Pathway Component | Effect of Compound C4 Treatment | Implication for Redox Balance |

| Nrf2 | Decreased expression | Inhibition of the primary antioxidant defense pathway. mdpi.com |

| HO-1 | Decreased expression | Downregulation of a key cytoprotective enzyme. mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (for related oleanane (B1240867) triterpenes)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and cancer. semanticscholar.orgsrce.hr PTP1B negatively regulates insulin (B600854) and leptin signaling pathways and is implicated in tumorigenesis. semanticscholar.org A wide range of natural products, including oleanane triterpenes, have been investigated for their PTP1B inhibitory activity. semanticscholar.orgfrontiersin.org

This compound belongs to the oleanane class of triterpenoids. Studies on various oleanane triterpenes have demonstrated their potential as PTP1B inhibitors. frontiersin.org For instance, research on novel arylaminoacetylhydrazone derivatives showed that many of these compounds exhibited more potent PTP1B inhibitory activity than the positive control, oleanolic acid, which is itself an oleanane triterpene. frontiersin.org Although specific kinetic studies on this compound's direct inhibition of PTP1B are not extensively detailed in the currently available literature, its structural classification as an oleanane triterpene places it within a group of compounds recognized for this important pharmacological activity. The inhibition of PTP1B by related compounds suggests a promising avenue for future research into the specific effects of this compound. semanticscholar.orgfrontiersin.org

Anti-inflammatory Properties (as a key constituent of Camellia oleifera saponins)

Saponins extracted from the seeds of Camellia oleifera have well-documented anti-inflammatory properties, and this compound is a significant aglycone constituent of these saponins. nih.govresearchgate.net The anti-inflammatory effects of C. oleifera extracts and their constituent saponins have been demonstrated in various preclinical models. nih.gov

The mechanisms underlying these anti-inflammatory actions often involve the modulation of key signaling pathways. For example, Sasanquasaponin (SQS), a major saponin from C. oleifera, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages. colab.wsnih.gov This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways. colab.wsnih.gov Treatment with SQS leads to a significant reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). colab.wsnih.gov